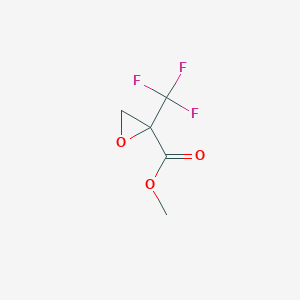

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c1-10-3(9)4(2-11-4)5(6,7)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHURGRQKSLHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of methyl 2-(trifluoromethyl)oxirane-2-carboxylate

Executive Summary

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is a high-value fluorinated building block used primarily in the synthesis of quaternary

This guide details the physicochemical profile, synthesis, and reactivity of this epoxide, with a specific focus on its regioselective ring-opening capabilities, which serve as a gateway to metabolically stable bioisosteres.

Structural & Electronic Profile

The molecule features a highly strained oxirane ring fused with two potent electron-withdrawing groups (EWGs) at the C2 position: a trifluoromethyl group and a methyl ester.

| Property | Description | Impact on Reactivity |

| Steric Bulk | Quaternary center at C2.[1] | Blocks nucleophilic attack at C2; directs |

| Electronic Effect | Lowers the LUMO energy of the epoxide, making it highly susceptible to nucleophiles. | |

| Dipole Moment | Strong C-F dipoles. | Increases solubility in polar aprotic solvents; influences binding affinity in protein pockets. |

| Chirality | C2 is a chiral center.[2] | Precursor to enantiopure drugs; kinetic resolution is often required. |

Electronic Destabilization

Unlike alkyl-substituted epoxides, the C2 carbocation is chemically destabilized by the adjacent

Synthesis Strategies

The primary route to methyl 2-(trifluoromethyl)oxirane-2-carboxylate is the epoxidation of methyl 2-(trifluoromethyl)acrylate (MAF) . Due to the electron-deficient nature of the double bond in MAF, electrophilic oxidants (like mCPBA) are often sluggish. Nucleophilic oxidants (e.g., hypochlorite or peroxides) are preferred.

Protocol 1: Hypochlorite-Mediated Epoxidation

This method utilizes sodium hypochlorite (NaOCl) under phase-transfer catalysis, ideal for electron-deficient alkenes.

Reagents:

-

Methyl 2-(trifluoromethyl)acrylate (1.0 equiv)[3]

-

Sodium Hypochlorite (NaOCl, 10-13% aq. solution, 1.5 equiv)

-

Acetonitrile (Solvent)

-

Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol% catalyst)

Step-by-Step Workflow:

-

Preparation: Dissolve methyl 2-(trifluoromethyl)acrylate in acetonitrile (0.5 M concentration) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Add the phase transfer catalyst (TBAHS).

-

Oxidation: Dropwise add the NaOCl solution over 30 minutes, maintaining internal temperature <5°C.

-

Monitoring: Stir vigorously at 0°C for 2–4 hours. Monitor consumption of the acrylate via TLC or

NMR (Shift from olefinic -

Workup: Dilute with water, extract with dichloromethane (

), dry over -

Purification: Vacuum distillation is recommended due to the volatility of the product.

Reactivity & Ring-Opening Mechanics

The utility of this epoxide lies in its predictable regioselectivity. The "Rule of Thumb" for this substrate is C3-Attack , leading to the formation of a quaternary C2 center bearing a hydroxyl group and the

Nucleophilic Ring Opening ( )

Nucleophiles (amines, azides, thiols) attack the less hindered C3 position.

-

Reaction:

-

Result: Formation of

-trifluoromethyl-

Hydrolysis

Acidic or basic hydrolysis opens the ring to form 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid , a key intermediate for modifying solubility in drug scaffolds.

Visualization of Reaction Pathways

Figure 1: Synthetic genealogy and divergent reactivity of the trifluoromethyl epoxide.

Applications in Drug Discovery

Metabolic Stability Enhancement

The incorporation of the

Synthesis of -Tfm Amino Acids

By reacting the epoxide with ammonia or primary amines (followed by ester hydrolysis), researchers can access

Protocol 2: Synthesis of -Tfm Serine Analog (Aminolysis)

Reagents:

-

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate

-

Benzylamine (1.1 equiv)

-

Magnesium Perchlorate (

, 10 mol% - Lewis Acid Catalyst) -

THF (Anhydrous)

Workflow:

-

Dissolve the epoxide in anhydrous THF.

-

Add Magnesium Perchlorate (activates the epoxide oxygen).

-

Add Benzylamine.

-

Heat to 50°C for 12 hours.

-

Mechanism: The amine attacks C3. The

coordinates to the epoxide oxygen, increasing electrophilicity without shifting the regioselectivity to C2 (due to the strong -

Product: Methyl 3-(benzylamino)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate (Note: Regiochemistry must be verified by NMR; usually C3 attack dominates yielding the isoserine derivative structure

).

Mechanistic Diagram: Regioselectivity

The following diagram illustrates the competition between steric/electronic factors governing the ring opening.

Figure 2: Mechanistic rationale for the exclusive C3-attack regioselectivity.

References

-

K

-trifluoromethyl-substituted -

Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing.

on epoxide stability). -

Gong, Y. et al. "Epoxidation of electron-deficient alkenes using sodium hypochlorite." Journal of Organic Chemistry. (General protocol for acrylate epoxidation).

-

PubChem Compound Summary. "Methyl 2-(trifluoromethyl)acrylate." (Precursor data).

-

ResearchGate Archive. "Nucleophilic ring opening of 2,2-bis(trifluoromethyl)oxirane." (Analogous reactivity demonstrating C3 selectivity).

Sources

Technical Whitepaper: Spectroscopic Characterization of Methyl 2-(trifluoromethyl)oxirane-2-carboxylate

This guide details the spectroscopic characterization of methyl 2-(trifluoromethyl)oxirane-2-carboxylate (CAS 117015-39-1), a critical fluorinated building block in medicinal chemistry. The following technical analysis synthesizes structural logic with experimental data patterns typical for trifluoromethylated epoxides.

Executive Summary & Compound Identity

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is a dense, functionalized epoxide used primarily as a precursor for quaternary

-

IUPAC Name: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate

-

Alternative Names: Methyl 3,3,3-trifluoro-2,2-epoxypropionate; 2-(Methoxycarbonyl)-2-(trifluoromethyl)oxirane

-

CAS Number: 117015-39-1

-

Molecular Formula:

-

Molecular Weight: 170.09 g/mol

Synthesis Context for Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common matrix impurities. This compound is typically synthesized via the nucleophilic epoxidation of methyl 2-(trifluoromethyl)acrylate (CAS 382-90-1) using oxidants like sodium hypochlorite (NaOCl) or m-chloroperbenzoic acid (m-CPBA).

-

Key Impurity A: Unreacted Methyl 2-(trifluoromethyl)acrylate (Olefinic protons at

6.4–6.8 ppm). -

Key Impurity B: Ring-opened diols or chlorohydrins (if acidic workup is too aggressive).

Spectroscopic Analysis: The Core Data

The presence of the

Table 1: Representative

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 3.85 – 3.90 | Singlet (s) | 3H | - | Methyl Ester | |

| 3.05 – 3.15 | Doublet (d) | 1H | Epoxide Ring Proton (cis to | ||

| 3.40 – 3.50 | Doublet (d) | 1H | Epoxide Ring Proton (trans to |

-

Scientist's Note: The epoxide protons (

) are diastereotopic due to the chiral center at C2. They appear as a pair of doublets. Small long-range coupling to fluorine (

Table 2: Representative

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| 162.0 – 164.0 | Singlet (s) | - | Carbonyl Ester | |

| 120.0 – 124.0 | Quartet (q) | Trifluoromethyl | ||

| 58.0 – 62.0 | Quartet (q) | Quaternary Epoxide Carbon | ||

| 53.0 – 54.0 | Singlet (s) | - | Methoxy Carbon | |

| 48.0 – 50.0 | Singlet/Broad | Methylene Epoxide Carbon |

-

Diagnostic Feature: The quaternary carbon (

) is the most critical signal. It will appear as a quartet due to the one-bond distance to the

Table 3: Representative

| Signal | Shift ( | Multiplicity | Assignment |

| -72.0 to -76.0 | Singlet (s) | Trifluoromethyl group |

The IR spectrum is dominated by the ester carbonyl and the C-F stretches.

-

1750 – 1765 cm⁻¹: Strong

stretch (Ester). The electron-withdrawing -

1100 – 1300 cm⁻¹: Multiple strong bands corresponding to

stretching. -

1250 cm⁻¹ & 850 cm⁻¹: Characteristic C-O-C ring breathing modes of the epoxide.

-

Ionization: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 170 (Often weak or absent due to fragmentation). -

Base Peak: Typically m/z 111 (

) or m/z 69 ( -

Fragmentation Pathway:

-

Loss of methoxy radical (

, 31) -

Loss of carbomethoxy group (

, 59) -

Alpha-cleavage yielding

-

Visualization: Synthesis & Fragmentation Workflow

Figure 1: Synthesis pathway from the acrylate precursor and subsequent mass spectrometric fragmentation logic.

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard. Avoid protic solvents (like Methanol- -

Concentration: Dissolve ~10-15 mg of the oil in 0.6 mL of solvent.

-

Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity, critical for resolving the small H-F couplings.

-

Acquisition:

- : 16 scans, 1s relaxation delay.

-

: Minimum 512 scans. Use a relaxation delay (

-

: 16 scans. Reference to internal

Protocol 2: GC-MS Analysis

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Split mode (50:1), 250°C.

-

Oven Program:

-

Initial: 50°C for 2 min.

-

Ramp: 15°C/min to 200°C.

-

Hold: 200°C for 5 min.

-

-

Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40-300 amu.

References

-

Ochiai, B., & Hirano, T. (2014). Facile Synthesis of Glycidates via Oxidation of Acrylates with Aqueous Solution of NaOCl in the Presence of Ammonium Salts. Heterocycles, 99(1), 487-493.

- Katagiri, T., et al. (1995). Synthesis of chiral trifluoromethylated epoxides. Journal of Organic Chemistry.

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

-

ChemicalBook. (2024). Product Entry: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate (CAS 117015-39-1).

Stability and storage conditions for methyl 2-(trifluoromethyl)oxirane-2-carboxylate

This in-depth technical guide details the stability profile, decomposition pathways, and rigorous storage protocols for methyl 2-(trifluoromethyl)oxirane-2-carboxylate .

Executive Summary

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate (CAS: 117015-39-1) is a highly functionalized, electron-deficient epoxide utilized as a building block for trifluoromethylated heterocycles and amino acids. Its structural unique features—a strained oxirane ring geminally substituted with both a trifluoromethyl (

This compound exhibits significant electrophilicity at the quaternary carbon (C2), making it acutely susceptible to nucleophilic attack (hydrolysis) and acid-catalyzed rearrangement. Strict adherence to the Cold-Dry-Inert (CDI) storage protocol is required to prevent degradation into diols or rearranged keto-esters.

Chemical Stability Profile

Structural Reactivity Analysis

The stability of this molecule is dictated by the competing electronic effects of its substituents:

-

Ring Strain: The three-membered oxirane ring possesses ~27 kcal/mol of strain energy, driving ring-opening reactions.

-

Electron Withdrawal: Both the

and -

The "Push-Pull" Destabilization: While the EWGs stabilize the developing negative charge on the oxygen during nucleophilic attack (making ring opening faster), they also destabilize the epoxide ground state relative to its hydrolysis products.

Degradation Pathways

Two primary mechanisms drive the decomposition of methyl 2-(trifluoromethyl)oxirane-2-carboxylate:

-

Hydrolytic Ring Opening (Dominant): Upon exposure to atmospheric moisture, water attacks the highly electrophilic C2 position. This is often acid-catalyzed (even by trace surface acidity of glass).

-

Thermal Rearrangement (Meinwald-type): Under thermal stress or Lewis acid catalysis, the epoxide can rearrange to form a

-keto ester derivative, driven by the release of ring strain.

Visualization: Degradation Mechanism

Figure 1: Primary decomposition pathways showing hydrolysis to the diol and thermal rearrangement.

Storage & Handling Protocols

The CDI Storage Standard

To maximize shelf life, the CDI (Cold-Dry-Inert) protocol must be implemented.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Kinetic suppression of spontaneous thermal rearrangement. Long-term storage at -80°C is recommended for high-purity standards. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the liquid. |

| Container | Silanized Glass / PTFE | Standard borosilicate glass has surface hydroxyls (Si-OH) that act as weak acids, catalyzing ring opening. Silanization neutralizes this surface acidity. |

| Closure | Teflon-lined Septum | Prevents leaching of plasticizers and ensures an airtight seal against moisture ingress. |

Handling Workflow

WARNING: This compound is a potential alkylating agent. Handle with extreme caution.

-

Equilibration: Allow the storage container to warm to room temperature inside a desiccator or glovebox before opening. Opening a cold vial in humid air causes immediate condensation and rapid hydrolysis.

-

Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use vials under an inert atmosphere immediately upon receipt.

-

Solvent Compatibility:

-

Compatible: Anhydrous Dichloromethane (DCM), THF (inhibitor-free), Toluene.

-

Incompatible: Water, Alcohols (MeOH, EtOH), Amines (unless intended as reactants), DMSO (can act as an oxidant/nucleophile at high temps).

-

Quality Control & Analytical Validation

Due to its thermal instability, standard GC/MS analysis can yield false degradation signatures (thermal rearrangement in the injector port). NMR is the gold standard for purity assessment.

NMR Validation Protocol

-

Solvent:

(Neutralized with basic alumina to remove trace acidity). -

NMR: The trifluoromethyl group provides a distinct singlet. Degradation (hydrolysis) will shift this signal significantly due to the change in the electronic environment (breaking the epoxide ring).

-

Intact Epoxide:

to -

Hydrolyzed Diol: Signal typically shifts upfield.

-

- NMR: Monitor the disappearance of the epoxide ring protons (typically doublets around 3.0–3.5 ppm) and the appearance of broad -OH signals if hydrolysis has occurred.

Decision Tree for Usage

Figure 2: Quality control decision tree ensuring sample integrity before experimental use.

References

-

ChemicalBook. (n.d.). Methyl 2-(trifluoromethyl)oxirane-2-carboxylate Product Description & Properties. Retrieved from

-

Katagiri, T., et al. (2007).[1] Practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide. Journal of Organic Chemistry. Retrieved from

-

Westermaier, M., & Mayr, H. (2008).[2] Electrophilic Reactivities of Epoxides. Chemistry - A European Journal. (Contextual grounding on epoxide electrophilicity).

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Fluorinated Epoxides.

Sources

A Technical Guide to the Reactivity and Synthetic Utility of Methyl 2-(Trifluoromethyl)oxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules[1]. Methyl 2-(trifluoromethyl)oxirane-2-carboxylate emerges as a highly valuable, yet challenging, building block. This trifunctional scaffold, containing an epoxide, an ester, and a CF3-bearing quaternary stereocenter, offers a unique platform for creating complex fluorinated molecules. This guide provides an in-depth analysis of the core reactivity of this epoxide, focusing on the regioselectivity of its ring-opening reactions. By synthesizing data from closely related analogs and fundamental mechanistic principles, we present a predictive framework for its synthetic transformations, complete with representative protocols and mechanistic insights to empower its application in pharmaceutical research and development.

Introduction: A Trifunctional Building Block of Strategic Importance

The oxirane (epoxide) ring is a privileged electrophile in organic synthesis, prized for its ability to react with a wide array of nucleophiles to form 1,2-difunctionalized products[2]. Its reactivity is driven by the inherent ring strain of the three-membered heterocycle[3][4]. When substituted with powerful electron-withdrawing groups, the electrophilicity of the epoxide carbons is significantly enhanced.

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate presents a unique case. The C2 carbon is bonded to two potent electron-withdrawing substituents: the trifluoromethyl group and the methyl carboxylate group. This electronic arrangement polarizes the C-O bonds, rendering the epoxide highly susceptible to nucleophilic attack. Understanding the interplay between these electronic effects and the steric hindrance at the quaternary C2 center is paramount to predicting and controlling its reactivity.

Plausible Synthesis and Stereochemical Control

While literature on the direct synthesis of methyl 2-(trifluoromethyl)oxirane-2-carboxylate is sparse, its preparation can be logically extrapolated from standard methods. The most probable route is the epoxidation of the corresponding α,β-unsaturated ester, methyl 2-(trifluoromethyl)acrylate.

Common Epoxidation Strategies:

-

Oxidants: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or methyl(trifluoromethyl)dioxirane are effective for creating such electron-deficient epoxides[5].

-

Asymmetric Synthesis: Achieving enantiopurity, critical for pharmaceutical applications, can be approached via strategies proven for similar structures like (R)-methyl oxirane-2-carboxylate[6][7]. These include the use of chiral catalysts for asymmetric epoxidation or the kinetic resolution of a racemic epoxide mixture.

Core Reactivity: The Decisive Role of Regioselectivity in Ring-Opening

The central question governing the utility of this epoxide is: where do nucleophiles attack? The C2 carbon is highly electrophilic, while the C3 carbon is sterically unhindered.

Based on extensive studies of analogous systems, particularly 2,2-bis(trifluoromethyl)oxirane, the outcome is remarkably predictable[8]. Nucleophilic attack occurs exclusively at the C3 (methylene) position .

Causality Behind C3 Selectivity:

-

Steric Hindrance: The C2 carbon is a quaternary center, crowded by the trifluoromethyl group and the methyl ester. This steric shield physically blocks the trajectory of an incoming nucleophile, making attack at this position highly unfavorable.

-

SN2 Reaction Pathway: The reaction proceeds via a classic SN2 mechanism, which is exquisitely sensitive to steric effects[3][4]. Strong nucleophiles under neutral or basic conditions will preferentially attack the less substituted carbon atom[2]. The relief of ring strain provides a potent thermodynamic driving force for the reaction[3].

The result of this highly regioselective attack is the formation of a tertiary alcohol, with the nucleophile appended to the C3 carbon. This transformation generates a valuable α-trifluoromethyl-α-carboxylate-β-substituted ethanol scaffold.

Caption: SN2 Nucleophilic Attack at the C3 Position.

Reaction Scope and Mechanistic Considerations

The high C3 selectivity holds for a wide range of "soft" and "hard" nucleophiles. Studies on 2,2-bis(trifluoromethyl)oxirane demonstrate that oxygen, nitrogen, sulfur, and carbon nucleophiles all react regioselectively to give the corresponding tertiary alcohols[8].

Data from Analogous Trifluoromethylated Epoxides

The following table summarizes the expected reactivity based on published results for structurally similar epoxides. This serves as a strong predictive guide for the target molecule.

| Nucleophile Class | Example Nucleophile | Expected Product Structure | Typical Yields | Reference |

| Nitrogen | Aniline, Amines | Nu-CH₂-C(CF₃)(CO₂Me)OH | Good to Excellent | [8][9] |

| Oxygen | Alcohols, Phenols | Nu-CH₂-C(CF₃)(CO₂Me)OH | Good | [8] |

| Sulfur | Thiols, Thiophenols | Nu-CH₂-C(CF₃)(CO₂Me)OH | High | [8] |

| Carbon | Grignard Reagents, Malonates | Nu-CH₂-C(CF₃)(CO₂Me)OH | Good to High | [9] |

| Halides | HCl, HI | X-CH₂-C(CF₃)(CO₂Me)OH | High | [8] |

Note: Yields are qualitative estimates based on analogous systems and will depend on specific reaction conditions.

Role of Catalysis

While strong nucleophiles often react without a catalyst, Lewis or Brønsted acids can be used to further activate the epoxide. In acidic conditions, the epoxide oxygen is protonated, increasing the electrophilicity of the ring carbons. However, even with acid catalysis, the overwhelming steric hindrance at C2 is expected to preserve the C3 attack pathway. In cases of highly hindered epoxides, Lewis acids like BF3·OEt2 or Al-salen complexes can be employed to promote the reaction, though regioselectivity must be carefully monitored[10][11].

Representative Experimental Protocol

This protocol describes a general procedure for the nucleophilic ring-opening of a trifluoromethylated epoxide with an amine nucleophile, adapted from methodologies reported for analogous compounds[8][9].

Objective: To synthesize Methyl 3-anilino-2-hydroxy-2-(trifluoromethyl)propanoate.

Materials:

-

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate (1.0 eq)

-

Aniline (1.1 eq)

-

Ethanol (Solvent, approx. 0.2 M concentration)

-

50 mL round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Standard glassware for work-up and purification

Methodology:

Caption: Experimental Workflow for Nucleophilic Ring-Opening.

-

Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Charging Reagents: Dissolve methyl 2-(trifluoromethyl)oxirane-2-carboxylate (e.g., 1.86 g, 10 mmol) in absolute ethanol (50 mL). To this stirred solution, add aniline (1.02 g, 11 mmol) via syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) to remove excess aniline, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Development

The products derived from the ring-opening of methyl 2-(trifluoromethyl)oxirane-2-carboxylate are highly valuable intermediates. The reaction with amines, for example, provides a direct route to β-amino-α-hydroxy-α-trifluoromethyl esters. These are non-proteinogenic amino acid derivatives that can be used as:

-

Chiral Auxiliaries: For asymmetric synthesis.

-

Peptidomimetics: To introduce conformational constraints or improve the metabolic stability of peptide-based drugs.

-

Enzyme Inhibitors: The trifluoromethyl and hydroxyl groups can engage in key hydrogen bonding and electrostatic interactions within an enzyme's active site[7].

Conclusion

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is a potent and versatile synthetic intermediate whose reactivity is dominated by a predictable and highly regioselective ring-opening. The combined steric and electronic influences of the C2 substituents direct nucleophiles exclusively to the C3 position in a classic SN2 reaction. This reliable reactivity profile allows for the straightforward synthesis of complex, trifluoromethylated tertiary alcohols, which are key precursors for advanced intermediates in pharmaceutical and agrochemical development. This guide provides the foundational understanding and practical protocols necessary for researchers to confidently employ this powerful building block in their synthetic programs.

References

-

Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Journal of the American Chemical Society. [Link]

-

Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Academia.edu. [Link]

-

Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. ChemRxiv. [Link]

-

Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. [https://www.researchgate.net/publication/257692482_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PubMed. [Link]

-

Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Ring-opening reactions of 2-fluoromethyl epoxide 2 a. ResearchGate. [Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses. [Link]

-

Editorial on Ring-Opening Reactions of Epoxides. Longdom Publishing. [Link]

-

Ring Opening of Epoxides by Strong Nucleophiles. YouTube. [Link]

-

Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. PMC. [Link]

-

Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate. [Link]

-

New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. [Link]

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]

Sources

- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 10. (PDF) Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins [academia.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

A Technical Guide on the Role of the Trifluoromethyl Group in Methyl 2-(Trifluoromethyl)oxirane-2-carboxylate Reactivity

This guide provides an in-depth analysis of the role of the trifluoromethyl (CF3) group in dictating the reactivity of methyl 2-(trifluoromethyl)oxirane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into the unique chemical behavior of this important fluorinated building block.

Introduction: The Significance of the Trifluoromethyl Group in Modern Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Among fluorinated motifs, the trifluoromethyl group (CF3) holds a privileged position. Its introduction into a molecular scaffold can profoundly alter a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The CF3 group is a powerful electron-withdrawing substituent, a characteristic that significantly influences the reactivity of adjacent functional groups.[4][5] This guide focuses on the impact of the CF3 group on the chemistry of a specific and highly versatile building block: methyl 2-(trifluoromethyl)oxirane-2-carboxylate.

The Unique Electronic and Steric Profile of Methyl 2-(Trifluoromethyl)oxirane-2-carboxylate

The reactivity of an epoxide, or oxirane, is fundamentally governed by the electronic and steric nature of its substituents. In the case of methyl 2-(trifluoromethyl)oxirane-2-carboxylate, the presence of two electron-withdrawing groups, the trifluoromethyl and the methoxycarbonyl groups, at the same carbon atom creates a highly polarized and reactive system.

Electronic Effects: The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[4][6] This strong inductive effect (-I) renders the adjacent carbon atom (C2) of the oxirane ring highly electrophilic. The methoxycarbonyl group also contributes to this electron deficiency through its own inductive and resonance effects.

Steric Effects: The trifluoromethyl group is sterically demanding, which can influence the trajectory of an incoming nucleophile. This steric hindrance plays a crucial role in directing the regioselectivity of ring-opening reactions.

The interplay of these electronic and steric factors dictates the unique reactivity patterns of methyl 2-(trifluoromethyl)oxirane-2-carboxylate, making it a valuable synthon for the introduction of the trifluoromethyl group in a stereocontrolled manner.

Nucleophilic Ring-Opening Reactions: A Tale of Regioselectivity

The hallmark of epoxide chemistry is the nucleophilic ring-opening reaction.[7] In unsymmetrical epoxides, the site of nucleophilic attack is determined by the reaction conditions (acidic or basic) and the nature of the substituents.[8] For methyl 2-(trifluoromethyl)oxirane-2-carboxylate, the powerful electron-withdrawing nature of the CF3 and ester groups overwhelmingly favors nucleophilic attack at the C2 position.

Under both acidic and basic/nucleophilic conditions, the reaction proceeds with high regioselectivity.

-

Under Basic/Nucleophilic Conditions: Strong nucleophiles will attack the sterically less hindered carbon of an unsymmetrical epoxide.[8] However, in this specific molecule, the extreme electrophilicity of the C2 carbon, induced by the CF3 and ester groups, overrides steric considerations. The attack occurs at the more substituted carbon (C2).

-

Under Acidic Conditions: Protonation of the epoxide oxygen enhances the electrophilicity of the ring carbons.[9] The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge. The strong electron-withdrawing CF3 group destabilizes any potential carbocation at C2. However, the reaction still proceeds with attack at C2, driven by the powerful inductive effects.

This pronounced regioselectivity is a key feature that chemists can exploit for the synthesis of complex trifluoromethylated molecules.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of nucleophilic ring-opening of methyl 2-(trifluoromethyl)oxirane-2-carboxylate.

Caption: General mechanism of nucleophilic attack on the oxirane.

Experimental Protocols: A Practical Approach

To provide a tangible understanding of the principles discussed, a detailed protocol for a representative nucleophilic ring-opening reaction is presented below.

Protocol: Synthesis of Methyl 3-azido-2-hydroxy-2-(trifluoromethyl)propanoate

This procedure details the ring-opening of methyl 2-(trifluoromethyl)oxirane-2-carboxylate with sodium azide.

Materials:

-

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate

-

Sodium azide (NaN3)

-

Ammonium chloride (NH4Cl)

-

Methanol (MeOH)

-

Water (H2O)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of methyl 2-(trifluoromethyl)oxirane-2-carboxylate (1.0 eq) in methanol/water (4:1, 0.2 M) is added sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

The Influence of Lewis Acids

The reactivity of methyl 2-(trifluoromethyl)oxirane-2-carboxylate can be further modulated by the use of Lewis acids.[10] Lewis acids can coordinate to the epoxide oxygen, further activating the ring towards nucleophilic attack.[11][12] This strategy can be particularly useful for reactions involving weaker nucleophiles. The choice of Lewis acid can also influence the stereochemical outcome of the reaction.

Lewis Acid Catalyzed Ring-Opening Workflow

Caption: Workflow for Lewis acid-catalyzed ring-opening.

Stereochemical Considerations

The ring-opening of epoxides is typically a stereospecific S_N2 reaction, resulting in an inversion of configuration at the carbon atom undergoing nucleophilic attack.[13] In the case of methyl 2-(trifluoromethyl)oxirane-2-carboxylate, which is a chiral molecule, the use of enantiomerically pure starting material allows for the synthesis of enantiomerically enriched products. The stereochemical integrity of the reaction is a critical aspect for applications in asymmetric synthesis and drug development.[14]

Summary of Reactivity

The following table summarizes the key reactivity patterns of methyl 2-(trifluoromethyl)oxirane-2-carboxylate.

| Reaction Type | Reagents | Regioselectivity | Key Features |

| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., N3⁻, CN⁻, R2NH) | Highly selective for C2 | Driven by the strong electron-withdrawing effects of the CF3 and ester groups. |

| Acid-Catalyzed Ring-Opening | Weak Nucleophiles (e.g., H2O, ROH) in the presence of acid | Highly selective for C2 | Protonation of the epoxide oxygen activates the ring. |

| Lewis Acid-Catalyzed Ring-Opening | Various Nucleophiles | Highly selective for C2 | Enhanced reactivity, allowing for the use of weaker nucleophiles and milder conditions. |

Conclusion

The trifluoromethyl group plays a dominant role in controlling the reactivity of methyl 2-(trifluoromethyl)oxirane-2-carboxylate. Its powerful electron-withdrawing nature renders the C2 position of the oxirane ring exceptionally electrophilic, leading to a high degree of regioselectivity in nucleophilic ring-opening reactions. This predictable reactivity, coupled with the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals, establishes methyl 2-(trifluoromethyl)oxirane-2-carboxylate as a valuable and versatile building block for the synthesis of complex fluorinated molecules.[3][15] A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this reagent in their synthetic endeavors.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Advances in Engineering. An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds. Available from: [Link]

-

Yuji Science & Technology. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates. Available from: [Link]

-

ACS Publications. Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. Available from: [Link]

-

PubMed. Synthesis of trifluoro- or difluoromethylated olefins by regio- and stereocontrolled S(N)2' reactions of gem-difluorinated vinyloxiranes. Available from: [Link]

-

Vaia. Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect - CF 3 - to be activating or deactivating in. Available from: [Link]

-

SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents. Available from: [Link]

-

ACS Publications. Synthesis of Trifluoro- or Difluoromethylated Olefins by Regio- and Stereocontrolled SN2' Reactions of gem-Difluorinated Vinyloxiranes. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. Available from: [Link]

-

NIH. Superelectrophiles and the effects of trifluoromethyl substituents. Available from: [Link]

-

Organic Chemistry Portal. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Available from: [Link]

-

PubMed. Regio- and stereoselective reactions of gem-difluorinated vinyloxiranes with heteronucleophiles. Available from: [Link]

-

Master Organic Chemistry. Opening of Epoxides With Acid. Available from: [Link]

-

Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]

-

ResearchGate. Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis | Request PDF. Available from: [Link]

-

bioRxiv. Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Available from: [Link]

-

NIH. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Master Organic Chemistry. Stereoselective and Stereospecific Reactions. Available from: [Link]

-

OUCI. Stereoselective synthetic approach toward β-trifluoromethyl vinyl ethers and diethers via reaction of ( E )-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols. Available from: [Link]

-

PubMed. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Available from: [Link]

-

Reddit. Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry. Available from: [Link]

-

ResearchGate. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation | Request PDF. Available from: [Link]

-

ResearchGate. Reactions of 2‐trifluoromethyl oxirane and trifluoromethyl‐substituted carbenoids.. Available from: [Link]

-

RSC Publishing. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Available from: [Link]

-

Organic Syntheses Procedure. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available from: [Link]

-

Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available from: [Link]

- Google Patents. EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane.

-

NIH. Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. Available from: [Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]

-

University of Johannesburg. Aluminium triflate as a Lewis acid catalyst in some epoxide and aromatic transformations. Available from: [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. advanceseng.com [advanceseng.com]

- 4. vaia.com [vaia.com]

- 5. scispace.com [scispace.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Research Portal [ujcontent.uj.ac.za]

- 11. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. nbinno.com [nbinno.com]

- 15. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]

The Strategic Advantage of Methyl 2-(trifluoromethyl)oxirane-2-carboxylate in Medicinal Chemistry: A Technical Guide

Foreword: The Trifluoromethyl Group and the Oxirane Ring - A Powerful Alliance in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to enhancing the efficacy, metabolic stability, and pharmacokinetic profile of drug candidates. Among these, the trifluoromethyl (CF3) group has emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's interaction with biological targets and its overall behavior in a physiological environment.[1][2][3] When this influential group is coupled with the inherent reactivity of an oxirane (epoxide) ring, a versatile and potent building block for drug discovery is created.

This technical guide delves into the core of one such building block: methyl 2-(trifluoromethyl)oxirane-2-carboxylate . We will explore its synthesis, unique reactivity, and its burgeoning applications in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this trifluoromethylated epoxide in their synthetic endeavors.

The Molecular Architecture: Understanding the Inherent Potential

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate.

-

The Trifluoromethyl Group: As a strong electron-withdrawing group, the CF3 moiety significantly polarizes the C-CF3 bond and influences the electron density of the entire molecule. This has several important consequences in medicinal chemistry:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[1]

-

Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

-

Modulation of Acidity/Basicity: The inductive effect of the CF3 group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially enhancing binding to target proteins.

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor or enzyme active site.

-

-

The Oxirane Ring: This strained three-membered ring is a potent electrophile, susceptible to ring-opening by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in synthesis, allowing for the introduction of diverse functionalities.

-

The Methyl Ester: The ester group provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

The strategic placement of the trifluoromethyl and methyl ester groups on the same carbon of the oxirane ring creates a highly activated and stereochemically defined electrophilic center, predisposing the molecule to predictable and regioselective reactions.

Synthesis of Methyl 2-(trifluoromethyl)oxirane-2-carboxylate: Building the Foundation

The synthesis of trifluoromethylated epoxides can be approached through several routes. While a specific, detailed industrial synthesis for methyl 2-(trifluoromethyl)oxirane-2-carboxylate is not widely published in peer-reviewed journals, analogous preparations provide a clear blueprint. A common and effective method involves the epoxidation of a corresponding α,β-unsaturated ester.

A plausible and efficient synthetic route is the epoxidation of methyl 3,3,3-trifluoropropenoate. This reaction can be achieved using various oxidizing agents.

Experimental Protocol: Epoxidation of Methyl 3,3,3-trifluoropropenoate

This protocol is based on established methods for the epoxidation of electron-deficient olefins.

Materials:

-

Methyl 3,3,3-trifluoropropenoate

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidant (e.g., hydrogen peroxide with a catalyst)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 3,3,3-trifluoropropenoate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (1.1-1.5 eq) in dichloromethane to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-(trifluoromethyl)oxirane-2-carboxylate.

Causality Behind Experimental Choices:

-

Choice of Oxidant: m-CPBA is a widely used, effective, and relatively safe oxidant for epoxidations. The electron-withdrawing nature of the trifluoromethyl and ester groups deactivates the double bond, necessitating a reactive oxidant.

-

Solvent: Dichloromethane is a good solvent for both the substrate and the oxidant and is relatively inert under the reaction conditions.

-

Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the product.

-

Workup Procedure: The aqueous washes are essential to remove the byproducts of the reaction (m-chlorobenzoic acid and excess oxidant), leading to a cleaner crude product for purification.

Key Applications in Medicinal Chemistry: The Ring-Opening Reaction

The cornerstone of the synthetic utility of methyl 2-(trifluoromethyl)oxirane-2-carboxylate lies in its regioselective ring-opening with various nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl and ester groups directs nucleophilic attack to the C3 position (the carbon not bearing the substituents), leading to the formation of α-trifluoromethyl-β-substituted-α-hydroxy esters.

Synthesis of Chiral β-Trifluoromethyl-β-Amino Acids

Chiral β-amino acids are important components of many biologically active molecules, including peptides and peptidomimetics. The introduction of a trifluoromethyl group at the β-position can significantly enhance their therapeutic potential. Methyl 2-(trifluoromethyl)oxirane-2-carboxylate serves as an excellent precursor for the synthesis of these valuable compounds.

The ring-opening of the epoxide with an amine proceeds with high regioselectivity, with the amine attacking the less sterically hindered C3 position. This reaction provides a direct route to β-amino-α-hydroxy-α-trifluoromethyl esters, which can be further elaborated.

Caption: Synthesis of β-trifluoromethyl-β-amino acid derivatives.

Materials:

-

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate

-

Amine (e.g., benzylamine, aniline, or a more complex amine)

-

A suitable solvent (e.g., methanol, ethanol, or acetonitrile)

-

Lewis acid catalyst (optional, e.g., lithium perchlorate, ytterbium triflate)

Procedure:

-

Dissolve methyl 2-(trifluoromethyl)oxirane-2-carboxylate (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.0-1.2 eq) to the solution.

-

If a catalyst is used, add it at this stage (typically 5-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired β-amino-α-hydroxy-α-trifluoromethyl ester.

Trustworthiness of the Protocol: This protocol is based on well-established principles of epoxide ring-opening.[4] The regioselectivity is dictated by the strong electronic effects of the substituents on the epoxide ring, making it a reliable and predictable transformation. The use of a catalyst can often accelerate the reaction and improve yields, particularly with less nucleophilic amines.

Synthesis of Trifluoromethylated β-Lactams

β-Lactams are a cornerstone of antibiotic therapy and are found in a wide range of other medicinally important compounds. The incorporation of a trifluoromethyl group can enhance their biological activity and metabolic stability. While a direct conversion of methyl 2-(trifluoromethyl)oxirane-2-carboxylate to a β-lactam is a multi-step process, the ring-opened amino acid derivatives described above are key intermediates in their synthesis.

The general strategy involves the formation of the β-amino acid, followed by cyclization to form the four-membered lactam ring.

Caption: Pathway to trifluoromethylated β-lactams.

Potential in Antiviral and Enzyme Inhibitor Synthesis

The introduction of a trifluoromethyl group is a known strategy to enhance the antiviral activity of nucleoside analogs and other small molecules.[5][6] The β-hydroxy-α-trifluoromethyl ester scaffold, readily accessible from methyl 2-(trifluoromethyl)oxirane-2-carboxylate, is a valuable pharmacophore for the design of enzyme inhibitors. The hydroxyl and trifluoromethyl groups can participate in key hydrogen bonding and hydrophobic interactions within an enzyme's active site.

For instance, trifluoromethylated analogs of known enzyme inhibitors have shown significantly increased potency. The ring-opening of the epoxide with various nucleophiles (e.g., thiols, azides, carbon nucleophiles) can generate a diverse library of compounds for screening against various biological targets.

Data Summary and Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C5H5F3O3 | From structure |

| Molecular Weight | 170.09 g/mol | From structure |

| Boiling Point | Likely in the range of 130-160 °C | Based on similar sized esters and the presence of the polar trifluoromethyl group |

| Solubility | Soluble in most organic solvents | Expected for a small, moderately polar organic molecule |

| Reactivity | Highly electrophilic at C3 | Due to the electron-withdrawing CF3 and CO2Me groups |

Conclusion and Future Perspectives

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate stands as a highly promising and versatile building block for medicinal chemistry. Its unique combination of a reactive epoxide ring, a property-enhancing trifluoromethyl group, and a synthetically malleable ester functionality provides a powerful platform for the synthesis of complex and biologically active molecules. The predictable regioselectivity of its ring-opening reactions allows for the controlled introduction of a wide range of functional groups, leading to the efficient construction of valuable scaffolds such as β-trifluoromethyl-β-amino acids and their derivatives.

As the demand for more potent, selective, and metabolically robust pharmaceuticals continues to grow, the strategic use of fluorinated building blocks like methyl 2-(trifluoromethyl)oxirane-2-carboxylate will undoubtedly play an increasingly important role in the future of drug discovery and development. Further exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of novel therapeutic agents will continue to unlock its full potential.

References

-

Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022, February 2). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Retrieved from [Link]

-

PubMed. (2004, February 6). Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Retrieved from [Link]

-

Beilstein Journals. (2024, September 25). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Stereoselective Synthesis of α-Fluoro-β-trifluoromethyl-α,β-unsaturated Esters by Horner—Wadsworth—Emmons Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and antiviral evaluation of 2′-deoxy-2′-C-trifluoromethyl β-d-ribonucleoside analogues bearing the five naturally occurring nucleic acid bases. Retrieved from [Link]

- Google Patents. (n.d.). US11814366B2 - Antiviral compounds and use thereof.

-

ResearchGate. (2025, November 19). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, September 12). Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. Retrieved from [Link]

-

MDPI. (2022, November 16). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

- Google Patents. (n.d.). EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane.

-

MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols.... Retrieved from [Link]

-

Florida Atlantic University. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiviral evaluation of 2′-deoxy-2′-C-trifluoromethyl β-d-ribonucleoside analogues bearing the five naturally occurring nucleic acid bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Discovery and history of methyl 2-(trifluoromethyl)oxirane-2-carboxylate

An In-Depth Technical Guide to Methyl 2-(Trifluoromethyl)oxirane-2-carboxylate: Synthesis, Properties, and Applications

Abstract

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is a highly functionalized chemical building block of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group into an oxirane (epoxide) ring, which also bears a methyl ester, creates a molecule with unique stereoelectronic properties. The CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, while the strained epoxide ring serves as a versatile electrophilic handle for introducing this valuable moiety into larger, more complex scaffolds.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for this compound, its physicochemical characteristics, and its potential applications, offering a technical resource for researchers in organic synthesis and pharmaceutical sciences.

Introduction: The Strategic Value of Trifluoromethylated Epoxides

The introduction of fluorine and fluorine-containing groups is a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The trifluoromethyl group is particularly prized for its profound impact on a molecule's physicochemical profile.[2] Its strong electron-withdrawing nature and steric bulk, comparable to an isopropyl group, can drastically alter acidity, metabolic stability, and molecular conformation, often leading to improved pharmacokinetic and pharmacodynamic properties.[2]

When installed on an epoxide ring, the CF₃ group creates a potent and versatile synthetic intermediate. The oxirane's inherent ring strain makes it an excellent electrophile, susceptible to ring-opening reactions by a wide array of nucleophiles. The CF₃ group's powerful inductive effect further polarizes the C-O bonds of the epoxide, often enhancing its reactivity and influencing the regioselectivity of the ring-opening. Methyl 2-(trifluoromethyl)oxirane-2-carboxylate combines these features, offering a compact, reactive scaffold for the stereocontrolled installation of a quaternary carbon center bearing both a CF₃ group and a carboxylate equivalent.

Synthetic Strategies: A Tale of Two Precursors

While a singular "discovery" paper for methyl 2-(trifluoromethyl)oxirane-2-carboxylate is not prominent in the literature, its synthesis can be logically approached from two primary strategies, distinguished by their key starting materials: direct epoxidation of a trifluoromethylated acrylate or a Darzens-type condensation involving methyl trifluoropyruvate.

Route A: Direct Epoxidation of Methyl 2-(Trifluoromethyl)acrylate

The most direct and modern approach involves the oxidation of the carbon-carbon double bond of methyl 2-(trifluoromethyl)acrylate. This precursor is commercially available and provides a straightforward entry to the target oxirane.[3][4] The primary challenge lies in the choice of oxidant, as the electron-deficient nature of the alkene, caused by the adjacent CF₃ and ester groups, renders it less reactive towards traditional epoxidizing agents.

Recent advancements have demonstrated highly effective methods for this transformation. A 2024 study by Peng and coworkers detailed the successful epoxidation of structurally similar β-trifluoromethyl-α,β-unsaturated esters using an aqueous solution of sodium hypochlorite (NaClO) or its crystalline pentahydrate form (NaClO·5H₂O).[1] This method is advantageous due to its low cost, operational simplicity, and high yields.[1]

Causality of Experimental Choice: The use of a potent, nucleophilic oxidant like hypochlorite is crucial. Unlike electrophilic reagents such as m-CPBA which are highly effective for electron-rich olefins, the electron-poor nature of the trifluoromethylated acrylate requires an oxidant that can overcome the substrate's reduced nucleophilicity. The crystalline NaClO·5H₂O was found to be particularly effective, minimizing side reactions like hydrolysis that can occur under aqueous alkaline conditions.[1]

Other powerful oxidizing systems, such as those employing methyl(trifluoromethyl)dioxirane (TFD), are also well-suited for the epoxidation of challenging, electron-deficient substrates under mild conditions.[5]

Caption: Workflow for the Direct Epoxidation approach.

Route B: The Darzens Condensation Approach

A classic and powerful method for synthesizing α,β-epoxy esters (glycidic esters) is the Darzens condensation, first reported by Auguste Georges Darzens in 1904.[6] This reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base.[7][8]

For the synthesis of the target molecule, this strategy would employ methyl 3,3,3-trifluoro-2-oxopropanoate (methyl trifluoropyruvate) as the carbonyl component.[9] The α-haloester is replaced by a C1 nucleophile, such as the carbanion generated from a dihalomethane (e.g., CH₂Br₂) or, more commonly, a sulfur ylide in the Corey-Chaykovsky modification of the reaction.

The mechanism proceeds via three key steps:

-

Deprotonation/Ylide Formation: A base generates the requisite carbon nucleophile.

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the methyl trifluoropyruvate, forming a new C-C bond and creating a halo-alkoxide intermediate.

-

Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the carbon bearing the leaving group (halide or sulfonium group), displacing it to form the three-membered epoxide ring.[8]

Expertise Insight: While conceptually sound, this route presents challenges. Methyl trifluoropyruvate is a highly electrophilic and sensitive ketone, prone to hydration and other side reactions. The choice of base and reaction conditions must be carefully controlled to favor the desired condensation pathway over competing reactions like self-condensation or decomposition.

Caption: Key steps in the Darzens Condensation pathway.

Physicochemical Properties and Characterization

The structural features of methyl 2-(trifluoromethyl)oxirane-2-carboxylate give rise to a distinct analytical profile. While comprehensive published spectra for this specific molecule are scarce, its expected properties can be reliably predicted.

| Property | Expected Value / Observation | Source / Rationale |

| CAS Number | 117015-39-1 | Chemical Abstract Service[10] |

| Molecular Formula | C₅H₅F₃O₃ | --- |

| Molecular Weight | 170.09 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | Based on similar small molecule epoxides |

| ¹H NMR | δ ~3.9 ppm (s, 3H, -OCH₃); δ ~3.0-3.5 ppm (m, 2H, -CH₂) | The methyl ester protons will be a singlet. The two diastereotopic oxirane protons will be multiplets, likely quartets or doublets of quartets due to geminal and vicinal coupling to the CF₃ group. |

| ¹³C NMR | δ ~165 ppm (C=O); δ ~123 ppm (q, CF₃); δ ~55 ppm (OCH₃); δ ~50-60 ppm (m, C(CF₃) and CH₂) | The CF₃ carbon will appear as a quartet due to C-F coupling. The ester and methoxy carbons will be in their typical regions. The two oxirane carbons will be in the 50-60 ppm range. |

| ¹⁹F NMR | δ ~ -70 to -80 ppm (s, 3F) | A single, strong peak is expected for the three equivalent fluorine atoms of the CF₃ group, referenced to CFCl₃. |

| IR (cm⁻¹) | ~1750 (C=O stretch, ester); ~1250 & ~1150 (C-F stretch, strong); ~800-950 (epoxide ring) | Characteristic strong absorbances for the ester carbonyl and C-F bonds are expected. |

Detailed Experimental Protocol: Direct Epoxidation

The following protocol is a representative procedure for the synthesis of methyl 2-(trifluoromethyl)oxirane-2-carboxylate via the direct epoxidation route, adapted from methodologies reported for analogous substrates.[1]

Reaction: Epoxidation of Methyl 2-(trifluoromethyl)acrylate

Materials:

-

Methyl 2-(trifluoromethyl)acrylate (1.0 eq)[3]

-

Sodium hypochlorite pentahydrate (NaClO·5H₂O) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add methyl 2-(trifluoromethyl)acrylate (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

-

Cool the resulting solution to 0 °C in an ice-water bath with gentle stirring.

-

In a separate flask, dissolve sodium hypochlorite pentahydrate (1.5 eq) in a minimal amount of deionized water.

-

Add the aqueous NaClO solution dropwise to the stirred acrylate solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR analysis of an aliquot.

-

Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 2-(trifluoromethyl)oxirane-2-carboxylate.

Conclusion and Future Outlook

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate stands as a valuable, high-potential building block for synthetic and medicinal chemistry. While its formal discovery is not tied to a landmark publication, its logical and efficient synthesis can be achieved through modern organic chemistry methods, particularly the direct epoxidation of the corresponding trifluoromethylated acrylate. The convergence of three critical functional motifs—the activating trifluoromethyl group, the reactive epoxide, and the versatile methyl ester—in a single, compact molecule ensures its continued relevance. As the demand for structurally novel and metabolically robust drug candidates grows, the strategic application of intermediates like this will be instrumental in the rapid construction of complex molecular architectures with tailored biological functions.

References

-

Ningbo Innopharmchem Co., Ltd. (2026). Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. Available at: [Link]

- Google Patents. (2021). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

Organic Chemistry Portal. Darzens Reaction. Available at: [Link]

-

Wikipedia. Darzens reaction. Available at: [Link]

-

Organic Syntheses. Procedure for 2-Methyl-3-trifluoromethansulfonyloxy-cyclohex-2-en-1-one. Available at: [Link]

-

Master Organic Chemistry. Darzens Condensation. Available at: [Link]

-

Chemsrc. Methyl 3,3,3-trifluoro-2-oxopropanoate | CAS#:13089-11-7. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). Can You Figure Out the Mechanism of the Darzens Reaction? [Video]. YouTube. Available at: [Link]

-

TMP Chem. (2025). The Darzens Reaction: Mechanism Monday #37! [Video]. YouTube. Available at: [Link]

-

Peng, B. et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Facile Synthesis of Trifluoromethyl Olefins via the Decarboxylation of α-Trifluoromethyl-β-lactones. Available at: [Link]

- Google Patents. (1998). EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane.

- Google Patents. (1992). EP0468840A2 - Process for the selective epoxidation of unsaturated (meth)acrylates.

-

Murray, R. W. et al. (2009). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. PMC. Available at: [Link]

-

ChemRxiv. (2026). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. Available at: [Link]

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

PubChem. Methyl 2-(trifluoromethyl)acrylate. Available at: [Link]

Sources

- 1. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 2. jelsciences.com [jelsciences.com]

- 3. Methyl 2-(trifluoromethyl)acrylate 4-Hydroxy-TEMPO 50ppm stabilizer, 97 382-90-1 [sigmaaldrich.com]

- 4. Methyl 2-(trifluoromethyl)acrylate | C5H5F3O2 | CID 2782391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darzens reaction - Wikipedia [en.wikipedia.org]

- 7. Darzens Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Methyl 3,3,3-trifluoro-2-oxopropanoate | CAS#:13089-11-7 | Chemsrc [chemsrc.com]

- 10. methyl 2-(trifluoromethyl)oxirane-2-carboxylate | 117015-39-1 [m.chemicalbook.com]

Navigating the Synthesis and Procurement of Methyl 2-(trifluoromethyl)oxirane-2-carboxylate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the accessibility of specialized chemical building blocks is a critical determinant of project timelines and success. One such molecule of interest is methyl 2-(trifluoromethyl)oxirane-2-carboxylate, a trifluoromethylated epoxide with potential applications in the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of its commercial availability, outlines a practical synthetic pathway due to its limited direct procurability, and offers expert insights into the selection and handling of its key precursors.

Commercial Landscape: Scarcity of Direct Suppliers

Strategic Precursor Selection and Procurement

The synthesis of methyl 2-(trifluoromethyl)oxirane-2-carboxylate can be logically approached through the epoxidation of a corresponding unsaturated ester or via the cyclization of a suitable halohydrin. However, the most practical and efficient route, based on the availability of starting materials, involves the reaction of a trifluoromethylated epoxide precursor with a carboxylating agent. Two key precursors have been identified for this purpose: 2-(trifluoromethyl)oxirane and methyl 2-chloro-3,3,3-trifluoropropanoate .

Primary Precursor: 2-(Trifluoromethyl)oxirane (CAS No. 359-41-1)

2-(Trifluoromethyl)oxirane stands out as the most viable and readily accessible starting material for the synthesis of the target molecule. It is offered by a range of suppliers in varying quantities and purities.

Table 1: Commercial Suppliers of 2-(Trifluoromethyl)oxirane

| Supplier | Product Name | Purity | Notes |

| TCI America | 2-(Trifluoromethyl)oxirane | >98.0% (GC) | Available in various quantities.[2] |

| ChemicalBook | R-(+)-2-TRIFLUOROMETHYLOXIRANE | Varies | Lists multiple suppliers.[3] |

| PubChem | 2-(Trifluoromethyl)oxirane | Varies | Lists multiple suppliers.[4] |

| Amfluoro | (2R)-2-(Trifluoromethyl)oxirane | Not Specified | Specialty supplier of fluorinated compounds.[5] |

| Labscoop | 2-(Trifluoromethyl)oxirane | Not Specified | Research and development purposes.[6] |